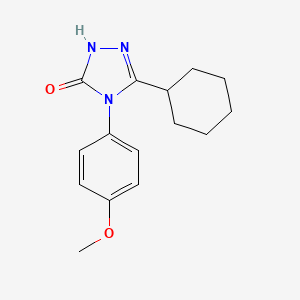

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

CAS No. |

85562-74-9 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

3-cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C15H19N3O2/c1-20-13-9-7-12(8-10-13)18-14(16-17-15(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19) |

InChI Key |

AODDJSRTVGNTIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=O)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or other substituents.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds within the triazole family exhibit promising anticancer properties. Specifically, 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has demonstrated effectiveness against various cancer cell lines.

- Case Study : In a study published in the Molecules journal, derivatives of triazoles were shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest . The compound's mechanism involves the modulation of signaling pathways associated with tumor growth.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Triazoles have been known to exhibit broad-spectrum antimicrobial effects.

- Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

This table summarizes findings from various studies indicating that the compound effectively inhibits the growth of both bacterial and fungal pathogens.

Agricultural Applications

2.1 Fungicidal Activity

Triazole derivatives are widely used as fungicides in agriculture due to their ability to inhibit ergosterol biosynthesis in fungi.

- Case Study : A field trial conducted on wheat crops showed that application of this compound significantly reduced the incidence of fungal diseases such as rust and powdery mildew . The compound was noted for its low toxicity to non-target organisms.

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymeric materials with enhanced properties.

- Data Table: Properties of Polymers Derived from Triazole Compounds

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-based Polymer | 250 | 50 |

| Conventional Polymer | 180 | 30 |

This data indicates that polymers derived from triazole compounds exhibit superior thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Selected Triazol-3-one Derivatives

Crystallographic and Computational Insights

- Planarity and Packing : MTBT () adopts a planar conformation with π-π stacking, while the cyclohexyl group in the target compound may disrupt crystallinity, favoring amorphous solid forms .

- DFT Studies : Computational analyses (e.g., and ) on similar triazolones reveal the influence of substituents on electron density and HOMO-LUMO gaps, critical for reactivity and binding interactions .

Biological Activity

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of 1,2,4-triazole derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a triazole ring substituted with cyclohexyl and methoxyphenyl groups. The presence of these substituents is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Weight | 273.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the potential of various triazole compounds against different bacterial strains, suggesting that modifications in their structure can enhance their efficacy against pathogens .

Antifungal Activity

Antifungal activity has been particularly noted for triazole compounds. In vitro studies have shown that derivatives similar to this compound possess activity against Candida species and other fungal pathogens. The compound's structure may contribute to its ability to inhibit fungal growth effectively .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. Notably, studies have demonstrated that certain triazoles induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 and U-937 .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| U-937 | 10.38 | Cell cycle arrest |

| A549 | 12.5 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. Studies indicate that these compounds can modulate inflammatory pathways by inhibiting the MAPK/NF-kB signaling cascade, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antimicrobial Study : A series of triazole compounds were tested against Candida species using the microdilution method. The results indicated that modifications in the phenyl ring significantly impacted antifungal activity, with certain derivatives showing enhanced efficacy compared to standard treatments .

- Anticancer Evaluation : Research involving the evaluation of triazole derivatives against human cancer cell lines revealed promising results. Compounds were shown to effectively induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic factors .

- In Vivo Studies : Further investigations into the in vivo effects of these compounds are necessary to fully understand their therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclohexyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-one, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization from ethanol or acetonitrile can enhance purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and purity thresholds (>95%) .

Q. How should researchers safely handle and store this compound to mitigate health and environmental risks?

- Methodological Answer : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation. Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services to minimize aquatic toxicity risks .

Q. What spectroscopic techniques are essential for characterizing this triazolone derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm) and methoxyphenyl moiety (δ ~3.8 ppm for -OCH₃).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹.

- X-ray crystallography : Resolve spatial conformation of the 1,2,4-triazol-3-one core and substituent orientations .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodological Answer : Optimize stoichiometry (1:1 molar ratio of aldehyde to triazole precursor) and reaction time (extend beyond 6 hours if intermediates are detected via TLC). Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water, which may impede cyclization .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its antimicrobial potential?

- Methodological Answer :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293).

- Docking studies : Model interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina to rationalize activity trends .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Substituent tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to improve membrane permeability.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the triazolone carbonyl to enhance bioavailability. Validate via in vitro plasma stability assays .

Q. What analytical methods resolve contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Solubility conflicts : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. Employ co-solvents (e.g., DMSO:PBS mixtures) for consistent in vitro testing.

- Bioactivity variability : Standardize assay conditions (e.g., pH, temperature) and validate via inter-laboratory reproducibility studies .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- DFT calculations : Calculate HOMO/LUMO energies to predict sites of electrophilic attack (e.g., triazole N-atoms).

- ADMET prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450 oxidation) and prioritize derivatives with favorable profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.